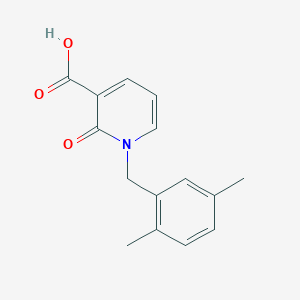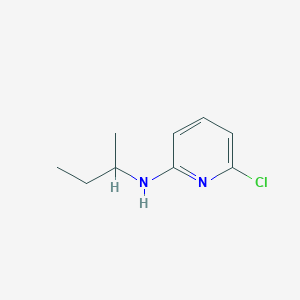
N-(Sec-butyl)-6-chloro-2-pyridinamine
Overview
Description
“N-(Sec-butyl)-6-chloro-2-pyridinamine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “sec-butyl” group is attached to the nitrogen atom and the chlorine atom is attached to the 6th carbon of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines like this are often synthesized through nucleophilic substitution reactions or through the reaction of an amine with a carboxylic acid or its derivatives .Molecular Structure Analysis
The sec-butyl group in the compound is a four-carbon chain where the functional group (in this case, the nitrogen atom) is attached to the second carbon in the chain .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid . The presence of the chlorine atom also makes it a potential site for nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the pyridine ring, the sec-butyl group, and the chlorine atom. Pyridine is a polar aromatic heterocycle, which means this compound might have a relatively high melting point and boiling point .Scientific Research Applications
Coordination Chemistry and Complex Formation
N-(Sec-butyl)-6-chloro-2-pyridinamine and related compounds have been extensively studied for their ability to form complex compounds with various ligands. The chemistry, properties, and applications of such compounds are diverse, ranging from spectroscopic properties and structures to magnetic properties and biological as well as electrochemical activity. This makes them suitable for a broad range of applications in scientific research, including the development of new materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).
Catalysis and Organic Synthesis
Compounds similar to this compound have been utilized in catalysis and organic synthesis. The synthesis and chemistry of heterocyclic N-oxide derivatives, like those from pyridine, are well-known due to their versatility as synthetic intermediates and their significance in medicinal applications. They are crucial in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, and possess potential in various medical applications due to their anticancer, antibacterial, and anti-inflammatory activity (Li et al., 2019).
Medicinal and Biological Applications
Pyridine derivatives, akin to this compound, have displayed a wide range of biological activities, making them integral in medicinal chemistry. They exhibit properties such as antifungal, antibacterial, antioxidant, and anticancer activities. Additionally, these compounds are also potent chemosensors due to their high affinity for various ions and neutral species, making them highly effective in analytical chemistry for detecting different species in various samples (Abu-Taweel et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butan-2-yl-6-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-7(2)11-9-6-4-5-8(10)12-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXFGBWTVTEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267392 | |
| Record name | 6-Chloro-N-(1-methylpropyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-86-6 | |
| Record name | 6-Chloro-N-(1-methylpropyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(1-methylpropyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


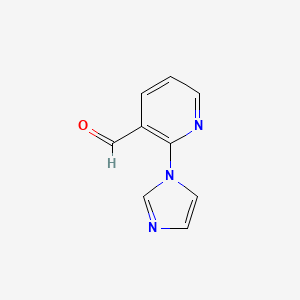
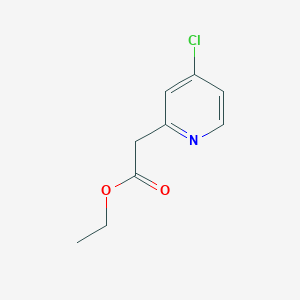




![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

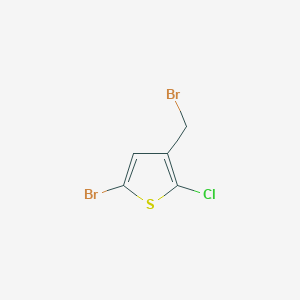
![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)


